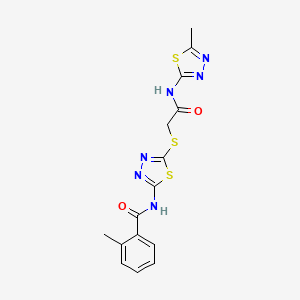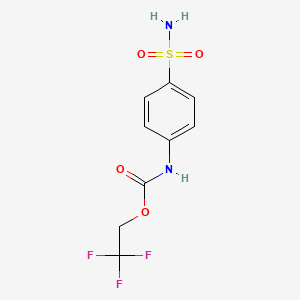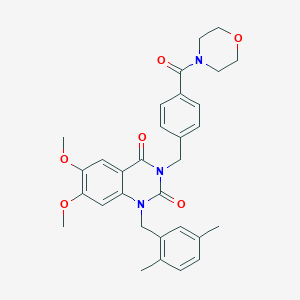![molecular formula C16H8ClF4N3S B2675504 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine CAS No. 2085690-48-6](/img/structure/B2675504.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(2-fluorophenyl)sulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound could involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached to it . It also contains a sulfanyl group attached to a fluorophenyl group .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, 2-Chloropyrimidine, a related compound, undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.60 . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Herbicide Development
Pyrimidine derivatives have been studied for their potential applications in developing selective herbicides. A study by Hamprecht et al. (1999) explored new fluoromethyl-triazines and trifluoromethylpyrimidines derivatives for their selective herbicidal activity, particularly in cotton and wheat due to their metabolization into sulfone and their combination with lipophilic difluoromethyl-benzenesulfonamide moieties. These compounds underwent broad field tests to assess their effectiveness and selectivity in agricultural settings (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Aromatic Polyimides with High Refractive Index
The synthesis and application of transparent polyimides (PIs) derived from thiophenyl-substituted benzidines, including compounds related to pyrimidine derivatives, have been investigated for their high refractive indices, small birefringences, and good thermomechanical stabilities. These materials have potential applications in optoelectronics and advanced materials due to their desirable optical and mechanical properties (Tapaswi et al., 2015).
Fluorous Synthesis of Disubstituted Pyrimidines
Zhang (2003) described a fluorous synthesis approach for disubstituted pyrimidines, highlighting the use of a phase tag for intermediate and product purification. This method involves the use of 2,4-dichloro-6-methylpyrimidine and demonstrates the versatility of pyrimidine derivatives in synthetic chemistry for creating compounds with specific properties (Zhang, 2003).
Antimalarial Activity of Pyrimidine Analogues
Research into the structure-activity relationship of trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols revealed that certain compounds, specifically JPC-3210, exhibited superior antimalarial activity against multidrug-resistant Plasmodium falciparum lines. This study underscores the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-fluorophenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF4N3S/c17-10-7-9(16(19,20)21)8-23-14(10)15-22-6-5-13(24-15)25-12-4-2-1-3-11(12)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJTXPXNVQRPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2675421.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2675422.png)
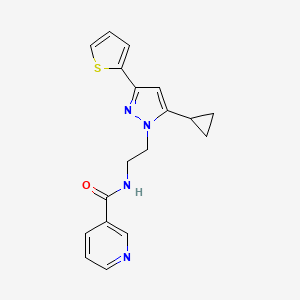
![6-(3-methylbutyl)-4-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675428.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2675430.png)
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2675431.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
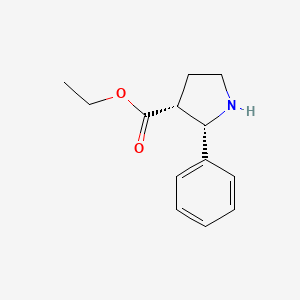
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)


